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Compound of Interest

Compound Name: Imazalil

Cat. No.: B3429329

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imazalil is a systemic imidazole fungicide widely used for the post-harvest treatment
of fruits and vegetables and as a seed dressing.[1] Its widespread application has led to
scrutiny of its toxicological profile, particularly its potential to induce genetic damage and
cancer. This technical guide provides an in-depth review of the genotoxic and carcinogenic
potential of Imazalil, summarizing key studies, detailing experimental protocols, and illustrating
the proposed mechanisms of action. The evidence suggests that while some in vitro and in vivo
assays indicate a potential for DNA damage, the overall weight of evidence from a standard
battery of tests suggests Imazalil is not mutagenic.[1][2] Carcinogenicity has been observed in
rodents, primarily as liver and thyroid tumors, which are believed to occur through a non-
genotoxic, receptor-mediated mode of action that may have less relevance to humans.[2]

Genotoxic Potential

The genotoxicity of Imazalil has been evaluated in a comprehensive range of in vitro and in
vivo assays. While the majority of standard regulatory studies have returned negative results,
some recent studies have reported positive findings for DNA damage, particularly at higher
concentrations.[2][3]

Summary of Genotoxicity Studies

The results from various genotoxicity assays are summarized in the table below, providing a
comparative overview of the endpoints and test systems evaluated.
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] Test Concentrati ]
End-Point Purity (%) Results Reference
System on | Dose
In Vitro
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typhimurium Negative
Reverse (TA97, TA98, 5-500 p (with/without
_ 98.7 _ [2][4]
Mutation TA100, g/plate metabolic
TA1535, activation)
TA1538)
Positive
Human
Chromosoma ) (Dose-
) Peripheral 0to 672 uM N/A [5]
| Aberration dependent
Lymphocytes )
increase)
Positive
Human
Micronucleus ) (Dose-
Peripheral 0to 672 uM N/A [5]
(MN) Test dependent
Lymphocytes .
increase)
Positive
DNA Damage Human (Dose-
_ 6.8-136
(Comet Peripheral N/A dependent [3]
g/plate ) )
Assay) Lymphocytes increase in
tail moment)
Unscheduled Mammalian
DNA Cells in N/A N/A Negative [4]
Synthesis Culture
In Vivo
. 10, 40, or 160
Dominant Male and ]
) mg/kg bw N/A Negative [1][6]
Lethal Test Female Mice )
(single dose)
DNA Damage Drosophila land45mM N/A Positive [7]
(Comet melanogaster (Statistically
Assay)
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significant
increase)
Somatic
Mutation and Drosophila 0.25,1, and )
N/A Negative [71[8]

Recombinatio  melanogaster 4.5 mM
n (SMART)

N/A: Not Available in cited sources.

Experimental Protocols for Key Assays

1.2.1 Bacterial Reverse Mutation Assay (Ames Test) This assay evaluates the potential of a

substance to induce gene mutations.

e Principle: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are
exposed to the test substance with and without a metabolic activation system (S9 mix from
rat liver). If the substance is a mutagen, it will cause the bacteria to revert to a state where
they can synthesize their own histidine, allowing them to grow on a histidine-limited medium.

o Methodology: Various concentrations of Imazalil (e.g., 5-500 u g/plate ) are added to agar
plates containing the bacterial strains.[4] Plates are prepared in triplicate for each
concentration, with and without S9 activation. Positive and negative controls are run
concurrently. The plates are incubated for 48-72 hours, and the number of revertant colonies

is counted.

o Endpoint: A significant, dose-dependent increase in the number of revertant colonies
compared to the negative control is considered a positive result. Imazalil has consistently
tested negative in this assay.[2][4]

1.2.2 DNA Damage Assay (Comet Assay) This is a sensitive method for detecting DNA strand
breaks in individual cells.

e Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to
electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away
from the nucleus, forming a "comet tail.” The intensity and length of the tail are proportional
to the amount of DNA damage.
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o Methodology: Human peripheral lymphocytes are cultured and exposed to various
concentrations of Imazalil for a defined period (e.g., 4 or 24 hours).[3] Following exposure,
the cells are collected, embedded in agarose gel, and lysed with detergents and high salts.
The slides then undergo electrophoresis under alkaline conditions, followed by staining with
a fluorescent DNA-binding dye.

o Endpoint: Images are captured via fluorescence microscopy, and software is used to quantify
the "tail moment" (a product of tail length and the fraction of DNA in the tail). Imazalil has
been shown to cause a dose-dependent increase in DNA damage in human lymphocytes in

this assay.[3]

Genotoxicity Testing Workflow

The typical workflow for assessing the genotoxic potential of a chemical involves a tiered
approach, starting with in vitro tests and progressing to in vivo studies if necessary.

General Workflow for Genotoxicity Assessment
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A generalized workflow for assessing the genotoxicity of a chemical compound.
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Carcinogenic Potential

Long-term carcinogenicity studies in rodents have shown that Imazalil can induce tumors in
the liver and thyroid gland.[2] However, the proposed mode of action is considered non-
genotoxic and involves mechanisms that may be specific to rodents.

Summary of Carcinogenicity Bioassays

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b3429329?utm_src=pdf-body
https://apps.who.int/pesticide-residues-jmpr-database/Document/265
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. Dose | Route of
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0, 6.25, 25,
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Albino 100 ppm o 40 mg/kg
] ) o 18 months (drinking related [2]
Swiss Mice  (in drinking ) ) bw/day
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water)
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incidence
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Swiss Mice (in diet months combined 9.9 mg/kg
in die
adenomas/  bw/day
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at the
highest
dose.
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Wistar 24-30 ) ) 5.0 mg/kg
mg/kg Oral (diet) in tumors [1]6]
Rats months bw/day
bw/day compared
to controls.
Thyroid
follicular
cell tumors
Rats N/A N/A N/A N/A [2]
observed
in male
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NOAEL: No-Observed-Adverse-Effect Level; bw: body weight.

Mode of Action (MOA) for Rodent Liver Tumors

The weight of evidence suggests that Imazalil is not a genotoxic carcinogen.[2] The liver
tumors observed in mice are proposed to arise from a non-genotoxic mode of action involving
the activation of xenobiotic-sensing nuclear receptors, such as the Pregnane X Receptor (PXR)
and the Constitutive Androstane Receptor (CAR).[2][9][10]

This activation leads to a sequence of key events:

Receptor Activation: Imazalil activates PXR and/or CAR in hepatocytes.[9][10]

e Enzyme Induction: This leads to the induction of cytochrome P450 (CYP) enzymes.[2]

e Increased Cell Proliferation: Sustained receptor activation and enzyme induction result in
increased hepatocyte turnover and proliferation.[2][9]

o Altered Hepatic Foci: The proliferative stimulus promotes the development of pre-neoplastic
lesions (altered hepatic foci).

o Tumor Formation: Over time, these foci can progress to form hepatocellular adenomas and
carcinomas.[2]
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Proposed Mode of Action for Imazalil-induced Rodent Liver Tumors
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Key events in the proposed non-genotoxic MOA for rodent liver tumor formation.

Endocrine Disruption Potential

Imazalil has also been identified as an endocrine disruptor, primarily through its action as an
androgen receptor (AR) antagonist.[11][12] This activity can interfere with steroid hormone
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balance and is another potential indirect mechanism contributing to its toxicological profile.
Maternal exposure in mice has been shown to disrupt the endocrine system in offspring,
leading to an aromatase deficiency which decreases the conversion of androgens to estrogens.
[11][12]

Imazalil's Endocrine Disruption Pathway
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Mechanism of endocrine disruption by Imazalil via androgen receptor antagonism.

Experimental Protocol: Long-Term Carcinogenicity
Bioassay

e Principle: To assess the carcinogenic potential of a substance over the lifetime of an animal

model.
o Methodology:

o Test System: Typically conducted in two rodent species (e.g., Wistar rats and Swiss mice),
with equal numbers of males and females per group (e.g., 50/sex/group).[2][4]

o Dosing: The test substance is administered for a major portion of the animal's lifespan
(e.g., 18-24 months).[2][4] Imazalil has been tested via administration in the diet or
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drinking water at multiple dose levels, including a control group and a high dose intended
to be a maximum tolerated dose (MTD).

o In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight
and food consumption are measured weekly.

o Terminal Procedures: At the end of the study, all surviving animals are euthanized. A full
necropsy is performed, and organs are weighed. Tissues from all animals (including those
that died prematurely) are preserved and subjected to comprehensive histopathological
examination by a veterinary pathologist.

o Endpoint: The primary endpoint is the incidence of tumors (benign and malignant) in treated
groups compared to the control group. Statistical analysis is performed to determine if there
is a compound-related increase in tumor formation.

Conclusion

The toxicological profile of Imazalil is complex. The weight of evidence from standard
genotoxicity assays suggests it is not a direct mutagen.[2] However, some studies have
demonstrated its ability to induce DNA damage, chromosomal aberrations, and micronuclei,
indicating a potential for genotoxicity that warrants consideration.[3][5]

The carcinogenicity observed in long-term rodent studies (liver and thyroid tumors) is plausibly
explained by a non-genotoxic mode of action involving sustained activation of nuclear
receptors (PXR/CAR) and endocrine disruption.[2][9][11] This MOA is often considered to have
a threshold and may be more relevant to high-dose exposures in sensitive rodent species than
to low-level human dietary exposure. Regulatory bodies like the JIMPR and EFSA have
established an Acceptable Daily Intake (ADI) of 0.03 mg/kg bw and an Acute Reference Dose
(ARfD) of 0.05 mg/kg bw, respectively, based on the overall toxicological data.[2][13][14]
Further research into the toxicity of its metabolites remains an area of interest for regulatory
agencies.[15][16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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